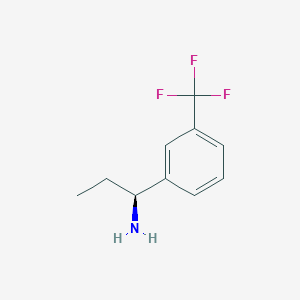![molecular formula C18H17N3O2 B13985480 1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea CAS No. 581810-07-3](/img/structure/B13985480.png)
1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an isoquinoline ring and a methoxyphenyl group, which contribute to its distinct chemical properties.
準備方法
The synthesis of 1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea typically involves several steps, including the formation of the isoquinoline ring and the subsequent attachment of the methoxyphenyl group. Common synthetic routes include:
Pomeranz-Fritsch Reaction: This method involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions to form the isoquinoline ring.
Pictet-Spengler Reaction: This approach uses beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride to cyclize and condense into tetrahydroisoquinoline.
Gabriel-Colman Rearrangement: This method involves the rearrangement of phthalimide under strong alkaline conditions, followed by decarboxylation to form isoquinoline derivatives.
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity while minimizing environmental impact.
化学反応の分析
1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an antagonist of the transient receptor potential type V1 (TRPV1) receptor, which plays a role in the transmission of inflammatory pain . By blocking the activation of TRPV1 receptors, this compound can effectively reduce pain and inflammation .
類似化合物との比較
1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea can be compared with other similar compounds, such as:
特性
CAS番号 |
581810-07-3 |
|---|---|
分子式 |
C18H17N3O2 |
分子量 |
307.3 g/mol |
IUPAC名 |
1-isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea |
InChI |
InChI=1S/C18H17N3O2/c1-23-15-7-5-13(6-8-15)11-20-18(22)21-17-4-2-3-14-12-19-10-9-16(14)17/h2-10,12H,11H2,1H3,(H2,20,21,22) |
InChIキー |
CKGCGYOETJILON-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CC=CC3=C2C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Chloro-5H-benzo[b]carbazole](/img/structure/B13985454.png)




